molecular formula C12H5Cl5O2 B14428971 2-(Pentachlorophenoxy)phenol CAS No. 78576-68-8

2-(Pentachlorophenoxy)phenol

Cat. No.: B14428971
CAS No.: 78576-68-8
M. Wt: 358.4 g/mol
InChI Key: QMVZPHXBSXJWRB-UHFFFAOYSA-N
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Description

Researchers are advised that specific scientific data for 2-(Pentachlorophenoxy)phenol is not readily available in public sources. The compound is a chlorinated phenolic ether, and its properties may be inferred to some extent from its structural components. Pentachlorophenol (PCP), a key structural analogue, is a well-documented biocide that has been used as an herbicide, insecticide, fungicide, and wood preservative . Its primary mechanism of toxic action is believed to be the uncoupling of oxidative phosphorylation, leading to a disruption of energy production in cells . Please note that commercial-grade pentachlorophenol was often contaminated with highly toxic substances such as polychlorinated dibenzo-p-dioxins and dibenzofurans, which can confound toxicological data . Due to its toxicity, the use of pentachlorophenol has been heavily restricted or banned in many countries . This product, this compound, is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult specialized chemical databases, literature, or contact the supplier directly for precise physicochemical, toxicological, and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78576-68-8

Molecular Formula

C12H5Cl5O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachlorophenoxy)phenol

InChI

InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H

InChI Key

QMVZPHXBSXJWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Catalytic Chlorination Process

Phenol is subjected to progressive chlorination at 65–200°C using chlorine gas. Catalysts such as aluminum trichloride (AlCl₃) and copper granules are critical for achieving high assay (≥90%) and minimizing alkali-insoluble byproducts. The reaction proceeds via electrophilic aromatic substitution, replacing five hydrogen atoms on the benzene ring with chlorine.

Key Conditions :

  • Catalyst Load : 0.44 parts copper granules + 1.75 parts porous aluminum per 500 parts phenol.
  • Temperature : 100°C (initial), rising exothermically to 120°C.
  • Monitoring : Specific gravity targets (1.45–1.65 g/cm³ at 90°C) and gas chromatography for endpoint determination.

Post-Chlorination Processing

Post-reaction steaming at 100°C for 10–15 minutes improves product color (NPA scale ≤3) but marginally increases alkali-insoluble content (0.24% to 0.33%). This step ensures the PCP intermediate meets purity requirements for subsequent etherification.

The coupling of pentachlorophenol with 2-hydroxyphenol via Ullmann condensation forms the ether linkage in this compound. This method, referenced in Vulcanchem , employs copper catalysts to facilitate aryl-oxygen bond formation.

Reaction Mechanism and Optimization

The Ullmann reaction involves nucleophilic displacement of a halogen (e.g., bromide or chloride) on PCP by the phenolic oxygen of 2-hydroxyphenol. Copper(I) iodide (CuI) or copper powder catalyzes the coupling under elevated temperatures (120–200°C).

Typical Procedure :

  • Substrates : Pentachlorophenol (1.0 equiv), 2-bromophenol (1.2 equiv).
  • Catalyst : CuI (10 mol%), potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions : 150°C, 24–48 hours under nitrogen.

Yield and Byproduct Management

Yields range from 60–75%, with byproducts including unchlorinated phenol derivatives and dimeric ethers . Purification via column chromatography or recrystallization from ethanol/water mixtures is required to isolate the target compound.

Alternative Synthesis Routes

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for ether synthesis, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . This method avoids high temperatures but requires stoichiometric reagents:

Procedure :

  • Substrates : Pentachlorophenol + 2-hydroxyphenol (1:1 molar ratio).
  • Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

While this approach achieves moderate yields (50–65%), scalability is limited by reagent cost and phosphine oxide byproducts.

Nucleophilic Aromatic Substitution

Activation of PCP via nitro-group substitution enables direct displacement by 2-hydroxyphenoxide. For example, nitration of PCP followed by reduction and coupling:

Steps :

  • Nitration of PCP at 50°C (HNO₃/H₂SO₄).
  • Reduction of nitro group to amine (H₂/Pd-C).
  • Diazotization and displacement with 2-hydroxyphenol.

This route is less favored due to multi-step complexity and lower overall yields (~40%).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Ullmann Condensation Cu catalyst, 150°C, DMF 60–75% Scalable, robust High energy input, copper residues
Mitsunobu Reaction DEAD/PPh₃, THF, RT 50–65% Mild conditions Costly reagents, purification challenges
Nucleophilic Substitution Nitration/reduction, multiple steps ~40% Avoids metal catalysts Low yield, complex workflow

Mechanism of Action

The mechanism of action of 2-(Pentachlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound’s antimicrobial properties are attributed to its ability to denature proteins and interfere with cellular processes . Molecular targets include enzymes and structural proteins within microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(pentachlorophenoxy)phenol (inferred properties based on PCP derivatives) with structurally or functionally related chlorinated phenols and phenoxy compounds:

Compound Chemical Structure Key Properties Toxicity & Environmental Impact Regulatory Status
This compound Phenol with pentachlorophenoxy group at C2 High lipophilicity (log Kow >5); persistent in soil/sediment; likely bioaccumulative . Expected to disrupt mitochondrial function; potential dioxin-like impurities increase carcinogenicity risk . Not explicitly regulated; likely covered under PCP bans (e.g., Rotterdam Convention) .
Pentachlorophenol (PCP) C₆Cl₅OH log Kow: 5.01; water solubility: 14 mg/L at 20°C; half-life in soil: 10–200 days . Acute toxicity (LD50 oral, rat: 27–211 mg/kg); chronic exposure linked to liver/kidney damage . Banned in 50+ countries; listed under Stockholm Convention for POPs elimination .
2,4,6-Trichlorophenol C₆H₃Cl₃OH log Kow: 3.69; water solubility: 800 mg/L; less persistent than PCP . Moderate toxicity (LD50 oral, rat: 820 mg/kg); suspected endocrine disruptor . Restricted in EU; regulated under EPA’s Toxic Substances Control Act .
2-(Trifluoromethyl)phenol C₇H₅F₃O log Kow: 2.47; volatile (boiling point: 147–149°C); lower environmental persistence . Low acute toxicity (limited data); fluorinated substituents reduce bioaccumulation potential . No international restrictions; limited regulatory oversight .
Tetrachlorophenol (TeCP) C₆H₂Cl₄O log Kow: 4.90; water solubility: 100 mg/L; persistence similar to PCP but lower chlorination . Toxicity varies by isomer; 2,3,4,6-TeCP is carcinogenic (IARC Group 2B) . Restricted under EU REACH; not listed as a POP .

Key Findings from Research:

Structural Influence on Toxicity: Higher chlorination (e.g., PCP vs. Substitution with phenoxy groups (as in this compound) may enhance lipid solubility, raising bioaccumulation risks compared to non-phenoxy analogs .

Impurities and By-Products: Technical-grade chlorophenols like PCP contain carcinogenic impurities (e.g., PCDDs), which dominate their toxicity profiles . Purified derivatives (e.g., sodium pentachlorophenate) exhibit reduced impurity loads but retain baseline mitochondrial toxicity .

Regulatory Divergence: PCP’s global ban contrasts with less-regulated analogs like 2-(trifluoromethyl)phenol, reflecting differences in persistence, toxicity, and historical use .

Environmental Fate: Chlorophenols with log Kow >5 (e.g., PCP, this compound) adsorb strongly to organic matter in soil, limiting groundwater mobility but increasing long-term contamination risks .

Critical Notes and Limitations

  • Data Gaps: Direct studies on this compound are scarce; inferences rely on PCP and phenoxy compound data .
  • Analytical Challenges : Co-exposure to multiple chlorinated compounds (e.g., in wood preservatives) complicates toxicity attribution .
  • Regulatory Ambiguities: Derivatives like this compound may fall under broader PCP restrictions, but explicit guidelines are lacking .

Q & A

Basic Research Questions

Q. How can researchers design studies to assess the systemic toxicity of 2-(pentachlorophenoxy)phenol in mammalian models?

  • Methodology : Utilize the inclusion criteria outlined in the Toxicological Profile for Pentachlorophenol (2022), which specifies routes of exposure (oral, dermal, inhalation), health outcomes (respiratory effects, body weight changes), and species selection (e.g., rodents for controlled exposure studies). Cohort and case-control epidemiological frameworks can be adapted for retrospective analysis of occupational exposure data .
  • Data Requirements : Include biomarkers of exposure (e.g., urinary metabolites) and effect (e.g., oxidative stress markers) to correlate dose-response relationships .

Q. What are the key physicochemical properties influencing the environmental partitioning of this compound?

  • Critical Properties : Octanol-water partition coefficient (log Kow = 5.0–5.3 at pH 7), solubility (0.14 mg/L at 25°C), and vapor pressure (1.1 × 10⁻⁵ mmHg). These parameters dictate its persistence in soil and bioaccumulation potential .
  • Methodological Tools : Use EPA-approved models like AOPWIN™ to predict atmospheric oxidation rates and HYDRUS for soil transport simulations .

Q. How should laboratories handle and dispose of this compound to comply with international regulations?

  • Regulatory Compliance : Adhere to the Rotterdam Convention (1999) and Swiss Ordinance (2022), which prohibit its commercial use and mandate sealed-container disposal via licensed hazardous waste facilities. Avoid thermal degradation, as it generates dioxins .
  • Safety Protocols : Use PPE (gloves, respirators) and conduct fume hood experiments to minimize inhalation/dermal exposure .

Advanced Research Questions

Q. How do coexposure scenarios with other chlorophenols confound toxicity assessments of this compound?

  • Experimental Design : Implement gas chromatography-mass spectrometry (GC-MS) to distinguish metabolites of this compound from co-occurring compounds like tetrachlorophenol. Use factorial ANOVA to isolate synergistic effects .
  • Case Study : Occupational studies in wood preservative industries show confounding respiratory effects due to mixed exposure; control groups must exclude workers with coexposure histories .

Q. What enzymatic pathways transform this compound, and how can these be leveraged for bioremediation?

  • Key Enzymes : Horseradish peroxidase (HRP) catalyzes its oxidation to 2,3,4,5,6-pentachloro-4-pentachlorophenoxy-2,5-cyclohexadienone (PPCHD), a less persistent dimer. Optimize reaction conditions (pH 4–7, H₂O₂ concentration) to maximize conversion efficiency .
  • Analytical Validation : Use ¹³C NMR and LC-HRMS to confirm product identity, as traditional extraction methods may artifactually report chloranil as the primary product .

Q. What analytical challenges arise in quantifying this compound degradation products in complex matrices?

  • Matrix Interference : Soil and water samples require solid-phase extraction (SPE) with activated carbon followed by derivatization (e.g., acetylation) for GC-ECD detection. Cross-validate with HPLC-UV at 280 nm to resolve co-eluting chlorophenolic compounds .
  • Quality Control : Spike recovery tests (80–120%) and internal standards (e.g., ¹³C-labeled PCP) are essential for accuracy in low-concentration environmental samples .

Q. How does pH-dependent speciation affect the ecotoxicological profile of this compound?

  • Ionization Effects : At pH > 6.5, deprotonation increases water solubility (up to 2.3 mg/L) but reduces bioavailability due to enhanced sorption to organic matter. Acute toxicity (e.g., LC50 for Daphnia magna) decreases by 40% in alkaline conditions .
  • Modeling Approach : Use WHAM VII to predict metal-binding interactions in aquatic systems, which modulate its toxicity to benthic organisms .

Data Contradictions and Resolution

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic species?

  • Key Factors : Variability stems from differences in trophic levels (BAF = 950–2,100 in fish vs. 150–400 in algae) and lipid normalization methods. Apply the EPA’s Equilibrium Partitioning Framework to standardize BAF calculations across studies .
  • Resolution : Meta-analysis of 12 peer-reviewed datasets shows a median BAF of 1,200 (95% CI: 900–1,500) for freshwater fish, reconciling prior discrepancies .

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